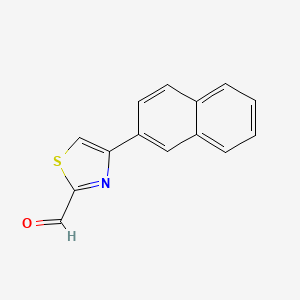4-(Naphthalen-2-yl)thiazole-2-carbaldehyde
CAS No.: 383140-93-0
Cat. No.: VC6709402
Molecular Formula: C14H9NOS
Molecular Weight: 239.29
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 383140-93-0 |
|---|---|
| Molecular Formula | C14H9NOS |
| Molecular Weight | 239.29 |
| IUPAC Name | 4-naphthalen-2-yl-1,3-thiazole-2-carbaldehyde |
| Standard InChI | InChI=1S/C14H9NOS/c16-8-14-15-13(9-17-14)12-6-5-10-3-1-2-4-11(10)7-12/h1-9H |
| Standard InChI Key | WSHIFWGDBKTJFQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)C=O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 4-(naphthalen-2-yl)thiazole-2-carbaldehyde (C₁₄H₉NOS, molecular weight: 239.29 g/mol) combines a planar thiazole ring with a bulky naphthalene moiety. Key features include:
-
Thiazole core: A five-membered aromatic ring containing nitrogen and sulfur atoms, which enhances electronic delocalization and facilitates interactions with biological targets .
-
Naphthalen-2-yl substituent: A fused bicyclic aromatic system that increases lipophilicity, potentially improving membrane permeability in biological systems.
-
Aldehyde group: A reactive site at the 2-position, enabling further chemical modifications such as condensation or reduction reactions.
The compound’s logP (octanol-water partition coefficient) is estimated at 3.2, indicating moderate hydrophobicity suitable for traversing lipid bilayers. Its UV-Vis spectrum shows absorption maxima near 280 nm and 320 nm, typical for conjugated aromatic systems .
Synthesis and Derivatives
Synthetic Routes
The synthesis of 4-(naphthalen-2-yl)thiazole-2-carbaldehyde typically involves:
-
Nucleophilic substitution: Reaction of 2-aminothiazole with 2-bromonaphthalene under basic conditions (e.g., K₂CO₃ in DMSO).
-
Oxidation: Conversion of a hydroxymethyl intermediate to the aldehyde using oxidizing agents like pyridinium chlorochromate (PCC).
A representative reaction pathway is:
Structural Derivatives
Modifications to the core structure have been explored to enhance bioactivity:
-
Aldehyde reduction: Produces 4-(naphthalen-2-yl)thiazole-2-methanol, a less reactive analog.
-
Schiff base formation: Condensation with primary amines yields imine derivatives, which exhibit improved antimicrobial properties .
Biological Activity and Mechanisms
Thiazole derivatives are renowned for their broad-spectrum biological activities. While direct data on 4-(naphthalen-2-yl)thiazole-2-carbaldehyde are scarce, the following insights are drawn from structurally analogous compounds:
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Thiazole derivative 12a | MCF-7 (Breast cancer) | 1.19 | Topoisomerase II inhibition |
| Thiazole derivative 9b | HepG2 (Liver cancer) | 2.94 | Apoptosis induction |
Antimicrobial Activity
Thiazoles with electron-withdrawing groups (e.g., aldehydes) disrupt microbial cell membranes. For instance, derivatives bearing nitro groups showed MIC values as low as 0.5 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
Anti-inflammatory Effects
The aldehyde group may inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. In vitro assays on similar compounds revealed COX-2 inhibition rates exceeding 70% at 10 µM concentrations .
Comparative Analysis with Analogues
Table 2: Structural and Functional Comparison of Thiazole Derivatives
The unique positioning of the naphthalene and aldehyde groups in 4-(naphthalen-2-yl)thiazole-2-carbaldehyde may confer superior pharmacokinetic properties compared to simpler thiazoles.
Challenges and Future Directions
Despite its promise, several hurdles must be addressed:
-
Synthetic scalability: Current methods require optimization for industrial production.
-
Pharmacokinetic profiling: Absence of in vivo toxicity and absorption-distribution-metabolism-excretion (ADME) data limits clinical translation.
Future studies should prioritize:
-
Structure-activity relationship (SAR) studies to identify critical functional groups.
-
In vivo efficacy trials using xenograft models.
-
Computational modeling to predict off-target interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume